7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one
Description
7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one is a nitrogen-bridged heterocyclic compound characterized by a fused pyrazole-quinazolinone scaffold. This structure confers unique physicochemical properties, making it a subject of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
7,8-dihydro-6H-pyrazolo[5,1-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-3-1-2-7-6-13-9(4-5-11-13)12-10(7)8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRIUUYBKLBYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN3C(=CC=N3)N=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Methodology
The preparation can be broken down into several key synthetic steps, as exemplified by related quinazolinone derivatives and pyrazoloquinazoline systems:
Note: The compound 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one is structurally related to these intermediates and can be synthesized through analogous condensation and cyclization steps involving hydrazine derivatives and substituted benzoic acid derivatives.
Detailed Reaction Conditions and Mechanistic Insights
Condensation Reaction: The initial step involves acylation of anthranilic acid with a chloro-substituted acyl chloride (e.g., 4-chlorobutyryl chloride) in a polar aprotic solvent such as DMF. This step yields an amide intermediate with a chloroalkyl side chain, which is critical for subsequent cyclization.
Ring Closure: Treatment of the amide intermediate with acetic anhydride induces intramolecular cyclization to form a benzoxazinone intermediate. This step is typically conducted by heating under reflux with removal of excess acetic anhydride under reduced pressure.
Cyclization with Hydrazine: The benzoxazinone intermediate reacts with hydrazine hydrate under reflux conditions to form the fused pyrazoloquinazolinone ring system. The nucleophilic attack of hydrazine on the electrophilic carbonyl carbon facilitates ring closure, forming the pyrazole ring fused to the quinazolinone core.
Alternative Cyclization Pathways: Using ammonium acetate instead of hydrazine can yield related quinazoline derivatives such as deoxyvasicinone, indicating the versatility of this synthetic approach.
Comparative Analysis of Preparation Methods
| Aspect | Hydrazine Route | Ammonium Acetate Route |
|---|---|---|
| Starting Material | Benzoxazinone intermediate | Benzoxazinone intermediate |
| Nucleophile | Hydrazine hydrate | Ammonium acetate |
| Product | This compound analogues | Deoxyvasicinone and related quinazolinones |
| Reaction Conditions | Reflux in ethanol, 2 hours | Reflux in ethanol, 2 hours |
| Yield | ~40% | ~30% |
| Purification | Column chromatography | Column chromatography |
Summary Table of Key Preparation Data
| Compound / Step | Reagents | Solvent | Temperature | Time | Yield (%) | Characterization Techniques |
|---|---|---|---|---|---|---|
| 2-(4-chlorobutanamido)-benzoic acid | 4-chlorobutyryl chloride, anthranilic acid | DMF | Room temp | - | 65 | m.p., IR, ¹H-NMR |
| 2-(3-chloropropyl)-benzoxazinone | Compound 2, acetic anhydride | - | Heating (reflux) | 1 hour | 62 | m.p., IR, ¹H-NMR |
| Tetrahydropyridazinoquinazolinone | Compound 3, hydrazine hydrate | Ethanol | Reflux | 2 hours | 40 | m.p., MS, IR, ¹H-NMR |
| Dihydropyrroloquinazolinone (deoxyvasicinone) | Compound 3, ammonium acetate | Ethanol | Reflux | 2 hours | 30 | m.p., MS, IR, ¹H-NMR |
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with a quinazoline core can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, derivatives of pyrazolo[1,5-c]quinazolinones have shown significant antiproliferative activity against non-small cell lung cancer (A549) cells with IC50 values ranging from 14.2 to 18.1 μM. These compounds also demonstrated inhibitory effects on cyclin-dependent kinases (CDK) which are crucial for cell cycle regulation and cancer progression .
Anti-inflammatory Properties
A study synthesized and screened a library of pyrazolo[1,5-a]quinazoline derivatives for anti-inflammatory activity. Several compounds exhibited promising results, indicating that these derivatives could serve as potential candidates for treating inflammatory diseases .
Neuroprotective Effects
The hybridization of quinazolinones with pyrazoles has been proposed as a strategy to develop new neuroprotective agents. The molecular hybridization approach aims to combine multiple pharmacophores to enhance therapeutic efficacy against neurodegenerative disorders .
Microwave-assisted Synthesis
Microwave-assisted synthesis has emerged as a green chemistry approach for producing 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one derivatives efficiently. This method allows for rapid reaction times and improved yields while minimizing the use of solvents and reagents .
One-pot Reactions
One-pot multi-component reactions have also been utilized to synthesize various derivatives of this compound. This method simplifies the synthesis process by combining several reactants in a single reaction vessel, thus reducing time and resource consumption .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Compounds showed significant antiproliferative effects on A549 cells with IC50 values between 14.2 and 18.1 μM; potential CDK inhibitors identified. |
| Study B | Anti-inflammatory Screening | Identified several pyrazolo[1,5-a]quinazoline derivatives with notable anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases. |
| Study C | Neuroprotective Potential | Highlighted the benefits of molecular hybridization in developing neuroprotective agents through combined pharmacological effects of quinazolinones and pyrazoles. |
Mechanism of Action
The mechanism of action of 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Tetrazolo[1,5-c]quinazolin-5(6H)-one Derivatives
- Structure: Replaces the pyrazole ring with a tetrazole moiety, creating a fused tetrazole-quinazolinone system.
- Synthesis : Typically involves N-alkylation of tetrazolo[1,5-c]quinazolin-5(6H)-one using halogenated reagents in DMF with sodium hydride .
- Key Differences : The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, contributing to superior hypoglycemic and anticancer activities compared to pyrazolo analogues. For example, compound 3.1 (tetrazolo[1,5-c]quinazolin-5(6H)-one) exhibited hypoglycemic activity surpassing metformin and gliclazide in preclinical models .
Rutaecarpine (7,8-Dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(13H)-one)
- Structure: Features an indole ring fused to the pyrido-quinazolinone core, differing in the bridging heteroatom arrangement.
- Synthesis : Kökösi et al. developed a total synthesis via cyclization of indole precursors, highlighting the role of nitrogen-bridging in structural complexity .
- Key Differences : Rutaecarpine is a natural alkaloid with vasorelaxant and anti-inflammatory properties, whereas the pyrazolo analogue’s bioactivities remain less explored but are hypothesized to diverge due to the pyrazole ring’s electronic effects .
Antifungal Quinazolinone-Thiazole Hybrids
- Structure : Incorporates substituents like 14-methyl-7,8,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(13H)-one linked to a thiazole ring via N-propylpropionamide.
- Activity: These hybrids demonstrate potent antifungal activity, with compound 8 showing efficacy attributed to the indoloquinazolinone moiety. Replacement with 2-methylisoquinolin-1(2H)-one (compound 1) reduced activity, underscoring the importance of substituent choice .
Anticancer Activity
- Pyrazoloquinazolinones: Limited data exist, but related tetrazolo derivatives (e.g., 3.2, 5.3) inhibit cancer cell proliferation across 60 cell lines, including leukemia and breast cancer, at 10 μM concentrations .
- Comparison : Tetrazolo derivatives exhibit broader anticancer spectra than rutaecarpine, which primarily targets cardiovascular pathways .
Metabolic Activity
- Hypoglycemic Effects : Tetrazolo[1,5-c]quinazolin-5(6H)-one derivatives (e.g., 3.1 ) reduce insulin resistance in glucocorticoid-induced models, outperforming metformin in glucose tolerance tests .
- Structural Advantage : The tetrazole ring’s polarity may enhance binding to targets like dipeptidyl peptidase-4 (DPP-4), a mechanism less evident in pyrazolo analogues .
Data Tables
Table 1: Comparative Analysis of Quinazolinone Derivatives
Biological Activity
Overview
7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one is a heterocyclic compound that combines pyrazole and quinazoline structures. Its unique fused ring system allows for diverse chemical modifications, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a fused pyrazoloquinazoline framework. It can be synthesized through various methods, including the condensation of 2-aminobenzamide with hydrazine derivatives, followed by cyclization under controlled conditions. The general synthetic route can be summarized as follows:
- Condensation : Reacting 2-aminobenzamide with hydrazine derivatives.
- Cyclization : Formation of the fused ring system under specific conditions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- U87 (glioblastoma)
For instance, compounds derived from this scaffold have shown comparable efficacy to established chemotherapeutics like 5-fluorouracil against MDA-MB-231 cells .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. A study screening a library of pyrazolo[1,5-a]quinazoline derivatives found that certain analogs exhibited IC50 values below 50 µM in inhibiting LPS-induced NF-κB/AP-1 reporter activity. Specifically, derivatives with primary amide groups demonstrated the best activity, indicating potential for therapeutic use in inflammatory diseases .
GABAA Receptor Modulation
Research into the modulation of GABAA receptors has revealed that certain derivatives of this compound act as agonists. These compounds enhance chloride ion currents in recombinant GABA ARs expressed in Xenopus laevis oocytes. This suggests potential applications in treating anxiety and other neurological disorders .
The biological effects of this compound are mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The compound's structural features allow it to bind effectively to these targets, influencing processes like cell growth and apoptosis.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound Type | Activity Type | Notable Effects |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Anticancer | Similar cytotoxic effects |
| Thiazolo[2,3-b]quinazoline | Antifungal | Effective against fungal strains |
| Triazolo[1,5-a]pyrimidine | Diverse pharmacological | Broad spectrum activities |
Case Studies and Research Findings
Several studies have documented the promising biological activities of this compound:
- Antiproliferative Activity : A study evaluated various derivatives for their ability to inhibit Pim-1 kinase and demonstrated significant antiproliferative effects against cancer cell lines .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of new thiazole-fused quinazoline derivatives against multiple tumor cell lines and highlighted their potential as effective anticancer agents .
- Structure-Activity Relationship (SAR) : Research focused on modifying the molecular structure of related compounds to enhance their biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one derivatives, and how do catalyst systems influence yields?
- Methodological Answer : The Groebke-Blackburn-Bienaymé (GBB) three-component reaction using CeCl₃·7H₂O (30 mol%) in ethanol under reflux for 2 hours achieves yields up to 82% . Catalyst screening (Table 1 in ) shows Brønsted acids like p-TsOH (70% yield) and CeCl₃·7H₂O (75% yield) are optimal. Solvent polarity (e.g., ethanol) and reaction time (2 hours vs. 24 hours) critically affect efficiency.
Q. Which spectroscopic techniques are most reliable for characterizing the core structure of this compound derivatives?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm proton environments and carbonyl groups (e.g., δ ~12 ppm for NH in ).
- FT-IR (KBr discs) to identify C=O stretches (~1650–1700 cm⁻¹) and N-H bonds.
- HRMS for molecular ion validation (e.g., [M+H]+ for 7-chloro derivatives at m/z 220.0278) .
Q. How can researchers screen the biological activity of novel this compound analogs?
- Methodological Answer : Prioritize in silico molecular docking against target proteins (e.g., COVID-19 main protease, PDB ID 6LU7) using AutoDock Vina. Compounds with docking scores ≤−8.5 kcal/mol (e.g., 4q and 4r in ) show stronger binding than chloroquine (−7.09 kcal/mol). Follow with in vitro enzyme inhibition assays to validate computational predictions .
Advanced Research Questions
Q. How can conflicting yields in catalytic synthesis be systematically resolved?
- Methodological Answer : Contradictions arise from solvent polarity, catalyst loading, and temperature. For example, CeCl₃·7H₂O (30 mol%) in ethanol yields 75%, but increasing to 50 mol% provides no further improvement (Table 1, ). Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst × solvent) and identify Pareto-optimal conditions .
Q. What strategies improve the binding affinity of this compound derivatives to therapeutic targets?
- Methodological Answer :
- Introduce halogen substituents (e.g., Br at R₁ in 4b ) to enhance hydrophobic interactions with residues like VAL309 and LEU310 .
- Modify the N-alkyl chain (e.g., cyclohexyl in 4q ) to strengthen halogen bonding with THR26 (ΔG = −8.73 kcal/mol vs. −8.30 kcal/mol for unsubstituted analogs) .
- Use QSAR models to predict bioactivity based on Hammett σ constants of substituents.
Q. How can green chemistry principles be applied to synthesize this compound derivatives?
- Methodological Answer : Replace ethanol with water as a solvent in copper-catalyzed cascade reactions (). This reduces waste and achieves comparable yields (e.g., 75% for 7-chloro derivatives). Use recyclable catalysts like dendritic polymers ( ) to minimize heavy metal residues.
Q. What computational tools are essential for analyzing contradictory docking results across similar compounds?
- Methodological Answer : Combine molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories with MM-PBSA calculations to quantify free energy contributions. For example, discrepancies in 4q (−8.73 kcal/mol) vs. 4u (−8.22 kcal/mol) may arise from weaker halogen bonding in the latter .
Q. How do functionalization at the 4-position influence the pharmacological profile of this compound derivatives?
- Methodological Answer : Introduce tetrazole or triazole rings at the C4–N5 bond ( ) to enhance metabolic stability. For instance, 4-(methylsulfanyl) derivatives show improved bioavailability in pharmacokinetic models (CLogP ~2.5 vs. ~1.8 for unmodified analogs). Validate via CYP450 inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
